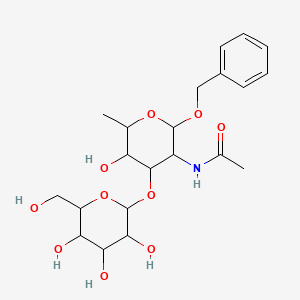
Galbeta1-3GalNAcalpha-Bn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Galbeta1-3GalNAcalpha-Bn typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. For instance, the enzyme alpha1,3-galactosyltransferase can be used to catalyze the formation of the Galbeta1-3GalNAc linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glycan in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Galbeta1-3GalNAcalpha-Bn can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Functional groups on the benzyl moiety can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Galbeta1-3GalNAcalpha-Bn has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe to investigate glycan interactions with proteins, such as lectins and antibodies.
Mécanisme D'action
The mechanism by which Galbeta1-3GalNAcalpha-Bn exerts its effects involves its interaction with specific molecular targets, such as lectins and antibodies. These interactions can trigger various biological pathways, including immune responses and cell signaling processes. The benzyl group attached to the glycan can also influence its binding affinity and specificity for different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galbeta1-4GlcNAc: Another glycan with a similar structure but different linkage, which affects its biological properties.
Galbeta1-3GalNAcalpha-pNP: A similar compound with a para-nitrophenyl group instead of a benzyl group, used in enzymatic studies.
Uniqueness
Galbeta1-3GalNAcalpha-Bn is unique due to its specific linkage and the presence of the benzyl group, which can enhance its stability and binding properties. This makes it particularly useful in research applications where precise glycan interactions are critical .
Propriétés
Formule moléculaire |
C21H31NO10 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-[5-hydroxy-6-methyl-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24) |
Clé InChI |
HGURJGMYXKMOOM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


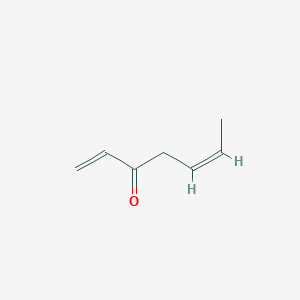
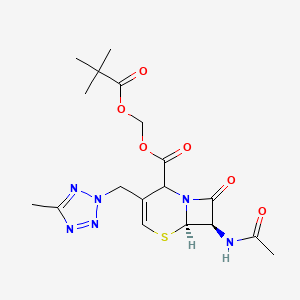
![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
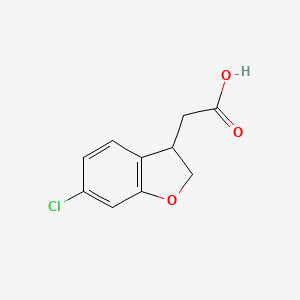

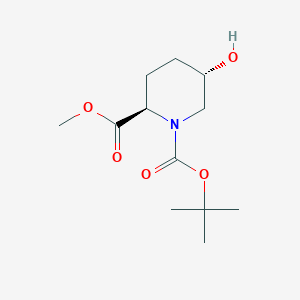
![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)
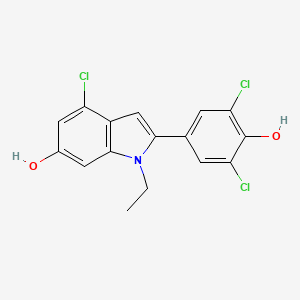
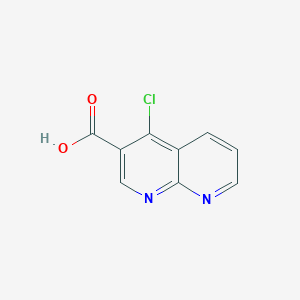


![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
